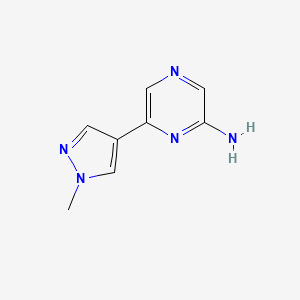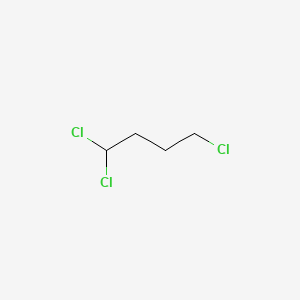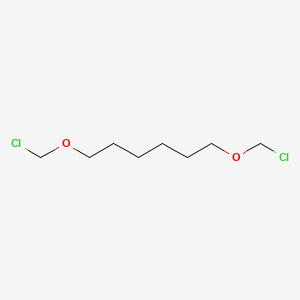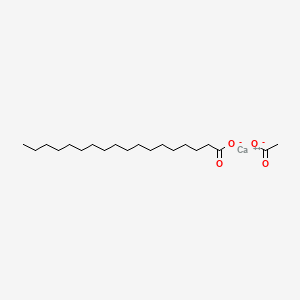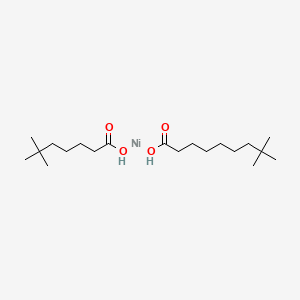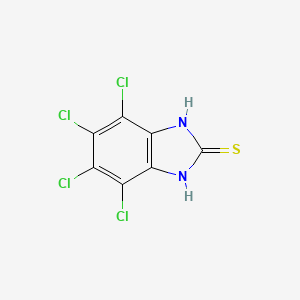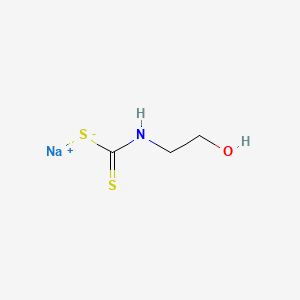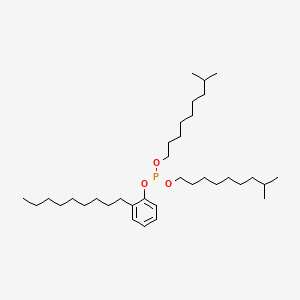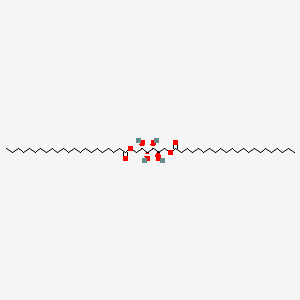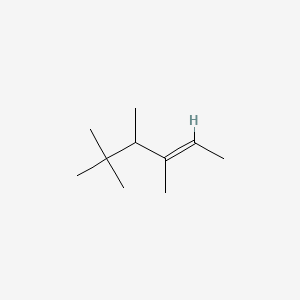
3-(Methylthio)propyl isobutyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methylthio)propyl isobutyrate is an organic compound with the molecular formula C8H16O2S. It is an ester formed from the reaction of isobutyric acid and 3-(methylthio)propanol. This compound is known for its fruity odor and is used in the flavor and fragrance industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-(Methylthio)propyl isobutyrate can be synthesized through the esterification reaction between isobutyric acid and 3-(methylthio)propanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous esterification process. The reactants, isobutyric acid and 3-(methylthio)propanol, are fed into a reactor along with the acid catalyst. The reaction mixture is heated and continuously stirred to promote the esterification reaction. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Methylthio)propyl isobutyrate undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride is a commonly used reducing agent for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions to form amides or different esters.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 3-(Methylthio)propanol.
Substitution: Various amides or esters depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Methylthio)propyl isobutyrate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce the 3-(methylthio)propyl group into molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Widely used in the flavor and fragrance industry to impart fruity odors to products.
Mécanisme D'action
The mechanism of action of 3-(Methylthio)propyl isobutyrate involves its interaction with various molecular targets. In biological systems, it may exert its effects by interacting with enzymes or receptors involved in metabolic pathways. The sulfur atom in the compound can form bonds with proteins, potentially altering their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Methylthio)propyl acetate: Another ester with a similar structure but different ester group.
3-(Methylthio)propyl butyrate: Similar structure with a butyrate ester group instead of isobutyrate.
3-(Methylthio)propyl formate: Similar structure with a formate ester group.
Uniqueness
3-(Methylthio)propyl isobutyrate is unique due to its specific ester group, which imparts distinct chemical and physical properties. Its fruity odor makes it particularly valuable in the flavor and fragrance industry, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
84559-97-7 |
|---|---|
Formule moléculaire |
C8H16O2S |
Poids moléculaire |
176.28 g/mol |
Nom IUPAC |
3-methylsulfanylpropyl 2-methylpropanoate |
InChI |
InChI=1S/C8H16O2S/c1-7(2)8(9)10-5-4-6-11-3/h7H,4-6H2,1-3H3 |
Clé InChI |
YFCYHIADGINCCX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)OCCCSC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


